2-amino-N-(4-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
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Description
“2-amino-N-(4-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide” is a chemical compound. It belongs to the class of thiophene derivatives . Thiophene derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques. For “this compound”, the specific molecular structure analysis is not available in the resources I have .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. For “this compound”, the specific physical and chemical properties are not available in the resources I have .Mechanism of Action
Target of Action
The primary target of this compound is the Nuclear factor erythroid 2–related factor 2 (NRF2) . NRF2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress by regulating the expression of antioxidant proteins .
Mode of Action
The compound activates NRF2 via a non-electrophilic mechanism . This activation disrupts the interaction between NRF2 and Kelch-like ECH-associated protein 1 (KEAP1), which is a negative regulator of NRF2 . This disruption allows NRF2 to translocate to the nucleus, where it can induce the expression of various antioxidant and cytoprotective genes .
Biochemical Pathways
The activation of NRF2 leads to the upregulation of several antioxidant and cytoprotective pathways . These include pathways involved in the detoxification of reactive oxygen species, the reduction of inflammation, and the enhancement of cellular resilience to oxidative stress .
Result of Action
The activation of NRF2 by this compound leads to a decrease in inflammation, as evidenced by its ability to inhibit lipopolysaccharide (LPS)-stimulated inflammation in macrophages . This suggests that the compound may have potential therapeutic applications in conditions characterized by oxidative stress and inflammation .
Properties
IUPAC Name |
2-amino-N-(4-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-22-13-10-8-12(9-11-13)20-18(21)16-14-6-4-2-3-5-7-15(14)23-17(16)19/h8-11H,2-7,19H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTPGXUZIUXTGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCCCCC3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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